molecular formula C13H16FN7O2 B12475751 N~2~-(3-aminopropyl)-N~4~-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-aminopropyl)-N~4~-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12475751
M. Wt: 321.31 g/mol
InChI Key: ZPFHWVNTNCRTDE-UHFFFAOYSA-N
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Description

N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that combines an aminopropyl group, a fluorophenyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amidines under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Addition of the Aminopropyl Group: The aminopropyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-2-(2-fluorophenyl)acetamide
  • N-(3-aminopropyl)-N-(2-fluorophenyl)propanamide
  • N-(3-aminopropyl)-N-(2-fluorophenyl)-2,2-dimethylpropanamide

Uniqueness

N2-(3-AMINOPROPYL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H16FN7O2

Molecular Weight

321.31 g/mol

IUPAC Name

2-N-(3-aminopropyl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H16FN7O2/c14-8-4-1-2-5-9(8)18-12-10(21(22)23)11(16)19-13(20-12)17-7-3-6-15/h1-2,4-5H,3,6-7,15H2,(H4,16,17,18,19,20)

InChI Key

ZPFHWVNTNCRTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN)F

Origin of Product

United States

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